molecular formula C17H16ClN3O5 B5701414 N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-4-nitrobenzenecarboximidamide

N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-4-nitrobenzenecarboximidamide

Cat. No. B5701414
M. Wt: 377.8 g/mol
InChI Key: AAPQRAUDKOFJRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-4-nitrobenzenecarboximidamide, also known as Compound A, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-4-nitrobenzenecarboximidamide A exerts its effects by inhibiting the activity of various enzymes and signaling pathways in cells. For example, it has been found to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. It has also been found to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-4-nitrobenzenecarboximidamide A has been found to have various biochemical and physiological effects on cells. For example, it has been found to induce apoptosis in cancer cells, reduce inflammation by inhibiting the production of pro-inflammatory cytokines, and inhibit the growth of bacteria and viruses.

Advantages and Limitations for Lab Experiments

One advantage of using N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-4-nitrobenzenecarboximidamide A in lab experiments is its high potency, which allows for the use of lower concentrations of the compound. However, one limitation of using N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-4-nitrobenzenecarboximidamide A is its limited solubility in water, which can make it difficult to use in certain types of experiments.

Future Directions

There are several future directions for research on N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-4-nitrobenzenecarboximidamide A. One area of interest is the development of new cancer therapies based on N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-4-nitrobenzenecarboximidamide A. Another area of interest is the development of new antibiotics and antiviral drugs based on the antibacterial and antiviral properties of N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-4-nitrobenzenecarboximidamide A. Additionally, further research is needed to fully understand the mechanism of action of N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-4-nitrobenzenecarboximidamide A and its potential applications in other areas such as autoimmune diseases and neurodegenerative diseases.

Synthesis Methods

The synthesis of N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-4-nitrobenzenecarboximidamide A involves the reaction between 4-nitrobenzenecarboximidamide and 2-(4-chlorophenoxy)-2-methylpropanoic acid chloride in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-4-nitrobenzenecarboximidamide A in its pure form.

Scientific Research Applications

N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-4-nitrobenzenecarboximidamide A has been found to have potential applications in various fields such as cancer research, inflammation, and infectious diseases. In cancer research, N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-4-nitrobenzenecarboximidamide A has been shown to inhibit the growth of cancer cells by inducing apoptosis. Inflammation is another area where N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-4-nitrobenzenecarboximidamide A has shown promise, as it has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In infectious diseases, N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-4-nitrobenzenecarboximidamide A has been shown to have antibacterial and antiviral properties, making it a potential candidate for the development of new antibiotics and antiviral drugs.

properties

IUPAC Name

[(Z)-[amino-(4-nitrophenyl)methylidene]amino] 2-(4-chlorophenoxy)-2-methylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O5/c1-17(2,25-14-9-5-12(18)6-10-14)16(22)26-20-15(19)11-3-7-13(8-4-11)21(23)24/h3-10H,1-2H3,(H2,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAPQRAUDKOFJRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)ON=C(C1=CC=C(C=C1)[N+](=O)[O-])N)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C(=O)O/N=C(/C1=CC=C(C=C1)[N+](=O)[O-])\N)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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